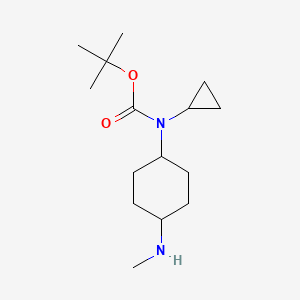

Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-cyclopropyl-N-[4-(methylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17(13-9-10-13)12-7-5-11(16-4)6-8-12/h11-13,16H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTUHBFFHXRUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CCC(CC1)NC)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of trans-4-Aminocyclohexanol

The synthesis begins with the Boc protection of trans-4-aminocyclohexanol, a precursor derived from hydrogenation of nitroarenes or reductive amination. In a representative protocol:

-

Hydrogenation :

-

Boc Protection :

Cyclopropane Coupling

Method A is preferred for scalability, while Method B offers superior stereochemical fidelity.

Stereochemical Control and Isomer Separation

The trans configuration of the cyclohexylamine is critical for bioactivity. Patent WO2017134212A1 details a one-pot process enhancing trans isomer content to >75% via base-mediated equilibration:

-

Base Selection : K₂CO₃ in acetone selectively precipitates trans isomers (62% recovery).

-

Solvent Impact : Aprotic solvents (e.g., DMF) favor trans configuration by minimizing solvolysis.

| Hazard | Precautionary Measures |

|---|---|

| H302 (Harmful if swallowed) | Use PPE and avoid ingestion. |

| H315-H319 (Skin/Eye irritation) | Employ fume hoods and safety goggles. |

Industrial-Scale Production Challenges

-

Catalyst Deactivation : Ru/C loses activity after 3 cycles, necessitating fresh catalyst for consistent yields.

-

Isomer Purification : Chromatography is avoided in favor of crystallization (acetone/-10°C), achieving 99% purity.

-

Cost Drivers :

Emerging Methodologies

Recent advances focus on enzymatic resolution and flow chemistry:

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester has been investigated for its potential as a therapeutic agent in various medical conditions:

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have shown promise in reducing inflammation in cellular models.

- Analgesic Effects : Due to its interaction with pain pathways, the compound has been explored for its analgesic properties. Its mechanism may involve modulation of neurotransmitter release or receptor activity.

- Neuroprotective Effects : Similar compounds have demonstrated protective effects against neurotoxicity induced by amyloid beta peptides, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Biochemical Probing

The unique structure allows this compound to act as a biochemical probe, interacting with specific receptors or enzymes. This interaction can lead to alterations in metabolic pathways and enzyme activities, making it valuable for studying biochemical processes.

Neuroprotection Against Amyloid Beta

In vitro studies have demonstrated that derivatives similar to this compound can protect astrocytes from amyloid beta-induced toxicity. These studies highlighted a reduction in oxidative stress markers, such as malondialdehyde (MDA), indicating a neuroprotective mechanism.

Anti-inflammatory Activity

Research has shown that this compound can modulate inflammatory pathways effectively. It has been observed to inhibit the production of pro-inflammatory cytokines in various cellular models, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester with structurally analogous carbamic acid tert-butyl esters, highlighting key differences in substituents, molecular properties, and applications:

Research Findings and Functional Group Analysis

- Electrophilic Reactivity : Bromine (in ) and chlorine (in ) substituents increase electrophilicity, making these compounds suitable for Suzuki-Miyaura or nucleophilic aromatic substitution reactions.

- Solubility and Bioavailability : The hydroxypropyl group in enhances aqueous solubility, critical for pharmacokinetic optimization in drug candidates.

- Amino Functionality: The 4-aminophenyl group in allows for conjugation with carboxylic acids or aldehydes, useful in peptidomimetic scaffolds.

Biological Activity

Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid tert-butyl ester, a carbamate derivative, has garnered attention for its potential biological activity and therapeutic applications. This compound is characterized by its unique cyclopropyl and cyclohexyl moieties, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a cyclopropyl group, a 4-methylamino substituent on a cyclohexyl ring, and a tert-butyl carbamate moiety. The presence of these functional groups suggests potential interactions with various enzymes and receptors in biological systems.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways. Its carbamate structure allows for hydrogen bonding with active sites of enzymes, potentially altering their catalytic activity .

- Receptor Modulation : It may interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS), leading to changes in neurotransmission and signaling pathways .

- Cell Signaling : The compound could affect cell signaling pathways by modulating the activity of transcription factors involved in inflammatory responses and immune regulation .

Pharmacological Effects

This compound has been investigated for its pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor effects by inducing apoptosis in cancer cells through the modulation of cell cycle regulators .

- Neuroprotective Properties : Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases, where it may mitigate oxidative stress and inflammation .

- Antimicrobial Activity : There is emerging evidence that this compound may possess antimicrobial properties against certain bacterial strains, although further studies are needed to confirm these findings .

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia) cells. The IC50 values ranged from 5 to 15 µM, indicating significant potency .

- Animal Models : In vivo studies using rodent models showed that administration of the compound resulted in reduced tumor growth rates compared to control groups. The mechanism was linked to the downregulation of oncogenic signaling pathways such as STAT3 and NF-kB .

- Neuroprotection Studies : In models of induced neurotoxicity, this compound demonstrated a protective effect against neuronal cell death, attributed to its antioxidant properties and ability to inhibit pro-inflammatory cytokines .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group; 4-methylamino substituent | Antitumor; Neuroprotective; Antimicrobial |

| (4-Methylamino-cyclohexyl)-carbamic acid tert-butyl ester | No cyclopropyl group; similar amine structure | Moderate antitumor activity |

| (4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester | Isopropyl group instead of cyclopropyl | Lower neuroprotective effects |

Q & A

Q. What is the role of the tert-butyl carbamate group in this compound’s synthetic applications?

The tert-butyl carbamate (Boc) group serves as a temporary protecting group for amines, enabling selective reactivity during multi-step synthesis. Its bulkiness stabilizes intermediates against unwanted side reactions (e.g., nucleophilic substitutions) while allowing deprotection under mild acidic conditions (e.g., trifluoroacetic acid) . For example, in analogous compounds like tert-butyl (1R,2R)-1-[2-(4-heptyloxy-phenyl)-ethyl]-2-hydroxy-1-methyl-propyl carbamate, the Boc group is critical for preserving stereochemical integrity during hydroxylation or alkylation steps .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

Key steps include:

- Temperature control : Maintaining low temperatures (-10°C to 0°C) during cyclopropane ring formation to prevent ring-opening side reactions.

- Catalyst selection : Using palladium-based catalysts for regioselective coupling of the cyclohexyl and cyclopropyl moieties, as demonstrated in structurally similar tert-butyl carbamates .

- Purification : Employing flash chromatography with gradients of ethyl acetate/hexane to isolate the target compound from unreacted amines or Boc-protected intermediates .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH conditions, and what implications does this have for experimental design?

The tert-butyl carbamate group is stable under neutral and basic conditions but hydrolyzes rapidly in acidic media (pH < 3). For example, in studies on tert-butyl (3-hydroxy-cyclohexyl)carbamate, decomposition was observed within 2 hours at pH 2, necessitating pH monitoring during reactions involving acidic reagents . Researchers should validate stability via HPLC or LC-MS prior to designing long-term storage protocols or in vitro assays.

Q. What analytical methods are most effective for resolving stereochemical ambiguities in this compound?

- Chiral HPLC : Use a Chiralpak® AD-H column with heptane/isopropanol (90:10) to separate enantiomers, as applied to tert-butyl (S)-1-hydroxy-3-phenylpropan-2-ylcarbamate derivatives .

- NMR NOESY : Detect spatial interactions between the cyclopropyl and cyclohexyl groups to confirm relative stereochemistry. For example, cross-peaks between the cyclopropyl protons and the methylamino group on the cyclohexane ring indicate cis-configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.